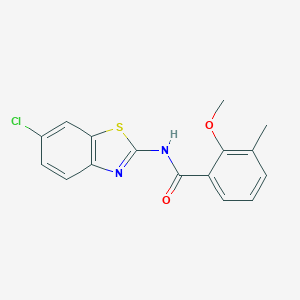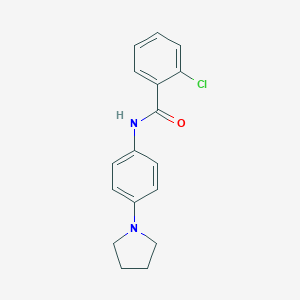![molecular formula C16H11ClN2O2 B246115 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxaline family. It has been the subject of scientific research for its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been studied for its potential applications in various fields. In medicine, it has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antimicrobial and antifungal properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of novel materials with interesting properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested to inhibit the activity of enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to their death.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In microorganisms, it inhibits the biosynthesis of essential molecules such as DNA, RNA, and proteins, leading to their death. In plants, it has been shown to inhibit the growth of weeds and pests.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone in lab experiments include its high purity and stability, its ability to induce apoptosis in cancer cells, and its potential as a herbicide and insecticide. However, its limitations include its toxicity and potential side effects, its limited solubility in water, and its high cost.
Future Directions
There are several future directions for research on 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to optimize its synthesis method to improve the yield and reduce the cost. In agriculture, it can be studied further as a potential herbicide and insecticide. In materials science, it can be used as a building block for the synthesis of novel materials with interesting properties. Additionally, its potential as an antimicrobial and antifungal agent can be explored further.
Conclusion:
In conclusion, 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a promising chemical compound that has been studied for its potential applications in various fields. Its synthesis method has been optimized for improved yield and purity. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound can lead to the development of new drugs, herbicides, insecticides, and materials with interesting properties.
Synthesis Methods
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound. This method has been optimized to improve the yield and purity of the product.
properties
Molecular Formula |
C16H11ClN2O2 |
|---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]quinoxalin-2-one |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)10-19-14-4-2-1-3-13(14)18-9-16(19)21/h1-9H,10H2 |
InChI Key |
DORFSTZMYVGWQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)



![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)